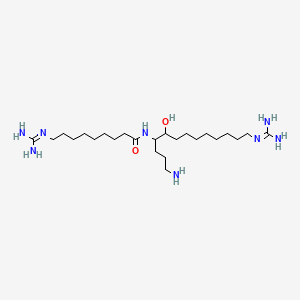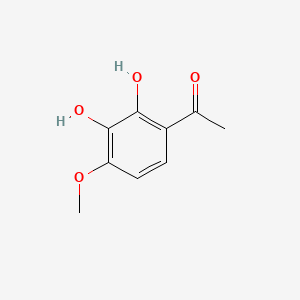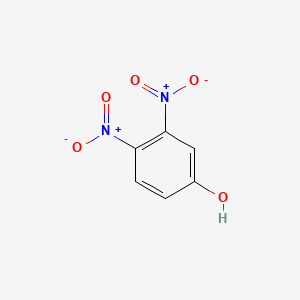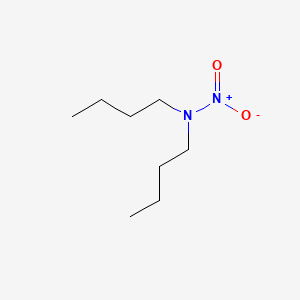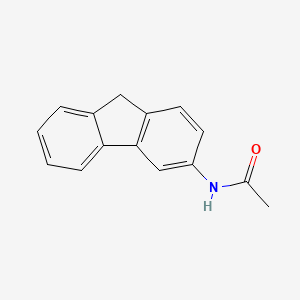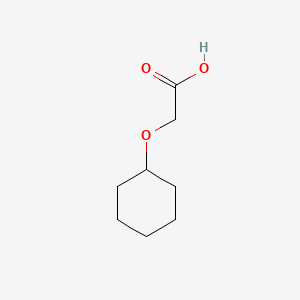
环己氧基乙酸
概述
描述
2-(Cyclohexyloxy)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclohexyloxy group attached to an acetic acid moiety
科学研究应用
2-(Cyclohexyloxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
Mode of Action
It is known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s plausible that the compound could be involved in reactions at the benzylic position, which can be resonance stabilized . This could potentially affect downstream biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexyloxy)acetic acid . These factors could include the pH of the environment, the presence of other molecules, and the temperature.
生化分析
Biochemical Properties
2-(Cyclohexyloxy)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where 2-(Cyclohexyloxy)acetic acid can act as a substrate or inhibitor. For instance, it may interact with acyl-CoA synthetase, facilitating the formation of acyl-CoA derivatives, which are crucial intermediates in fatty acid metabolism .
Cellular Effects
2-(Cyclohexyloxy)acetic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Cyclohexyloxy)acetic acid may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as glycolysis, fatty acid oxidation, and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of 2-(Cyclohexyloxy)acetic acid involves its binding interactions with biomolecules. It can bind to enzymes, altering their conformation and activity. For instance, 2-(Cyclohexyloxy)acetic acid may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclohexyloxy)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2-(Cyclohexyloxy)acetic acid may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-(Cyclohexyloxy)acetic acid can result in changes in cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-(Cyclohexyloxy)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 2-(Cyclohexyloxy)acetic acid can cause toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-(Cyclohexyloxy)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, 2-(Cyclohexyloxy)acetic acid can be metabolized by acyl-CoA synthetase to form acyl-CoA derivatives, which are essential for fatty acid metabolism. Additionally, it may affect the citric acid cycle by modulating the activity of key enzymes, such as citrate synthase and isocitrate dehydrogenase .
Transport and Distribution
The transport and distribution of 2-(Cyclohexyloxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound. For instance, 2-(Cyclohexyloxy)acetic acid may be transported into cells via monocarboxylate transporters, which are responsible for the uptake of various organic acids. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-(Cyclohexyloxy)acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Cyclohexyloxy)acetic acid may be localized to the mitochondria, where it can participate in metabolic processes such as fatty acid oxidation and the citric acid cycle. Its localization can also affect its interactions with other biomolecules, influencing its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
2-(Cyclohexyloxy)acetic acid can be synthesized through the Williamson ether synthesis. This involves the reaction of cyclohexanol with chloroacetic acid in the presence of a base, typically sodium or potassium hydroxide. The reaction proceeds as follows:
- Cyclohexanol reacts with chloroacetic acid.
- The reaction mixture is heated under reflux conditions.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(Cyclohexyloxy)acetic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as copper-based catalysts, can enhance the reaction rate and selectivity. The product is typically isolated through distillation and further purified to meet the required specifications.
化学反应分析
Types of Reactions
2-(Cyclohexyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexyl carboxylic acid.
Reduction: Cyclohexanol or cyclohexane.
Substitution: Various substituted acetic acids depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-(Cyclohexyloxy)ethanol
- 2-(Octyloxy)acetic acid
- 2-(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
Uniqueness
2-(Cyclohexyloxy)acetic acid is unique due to its specific combination of a cyclohexyloxy group and an acetic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-cyclohexyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVMRZULJWHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222272 | |
| Record name | Cyclohexoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71995-54-5 | |
| Record name | Cyclohexoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclohexyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
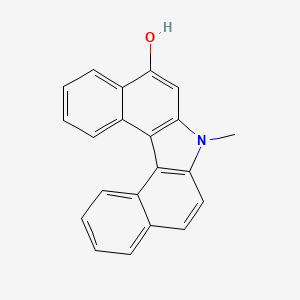
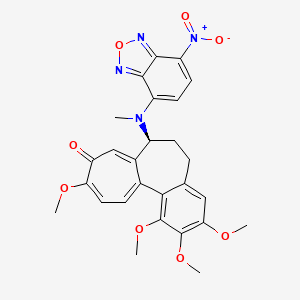
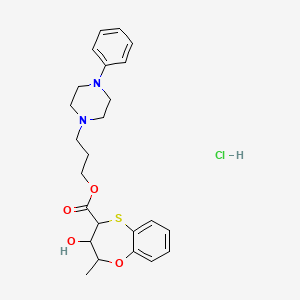
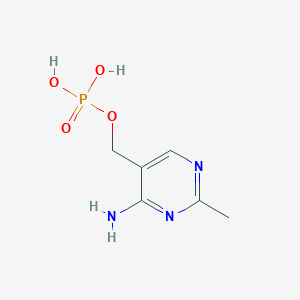

![N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1215501.png)
![6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole](/img/structure/B1215502.png)

